molecular formula C12H13FO4 B13624362 2-(tert-Butoxycarbonyl)-4-fluorobenzoic acid

2-(tert-Butoxycarbonyl)-4-fluorobenzoic acid

Cat. No.: B13624362
M. Wt: 240.23 g/mol
InChI Key: LMHXKHZBAJEZBS-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)-4-fluorobenzoic acid: is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom attached to the benzene ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl)-4-fluorobenzoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects amines by forming a stable carbamate linkage, which can be selectively removed under acidic conditions . This allows for the selective modification of other functional groups in the molecule without affecting the protected amine.

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C12H13FO4

Molecular Weight

240.23 g/mol

IUPAC Name

4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid

InChI

InChI=1S/C12H13FO4/c1-12(2,3)17-11(16)9-6-7(13)4-5-8(9)10(14)15/h4-6H,1-3H3,(H,14,15)

InChI Key

LMHXKHZBAJEZBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)F)C(=O)O

Origin of Product

United States

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